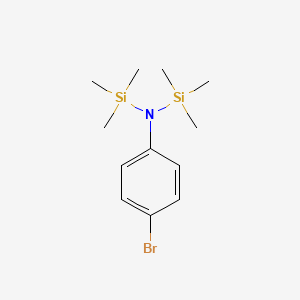

4-Bromo-N,N-bis(trimethylsilyl)aniline

Description

The exact mass of the compound 4-Bromo-N,N-bis(trimethylsilyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-N,N-bis(trimethylsilyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N,N-bis(trimethylsilyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-bis(trimethylsilyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYMZGDBOMZWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC=C(C=C1)Br)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399223 | |

| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5089-33-8 | |

| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-N,N-bis(trimethylsilyl)aniline: A Strategic Reagent in Modern Synthesis

Abstract

4-Bromo-N,N-bis(trimethylsilyl)aniline, identified by CAS Number 5089-33-8, is a highly versatile organosilicon compound that has become an indispensable tool for researchers in organic synthesis, materials science, and drug development.[1] Its unique molecular architecture, featuring a reactive aryl bromide and a sterically hindered, protected aniline nitrogen, provides a powerful platform for controlled, sequential functionalization.[2] The trimethylsilyl (TMS) groups serve as removable protecting units that enhance solubility and stability while preventing the nitrogen's lone pair from interfering in key reactions, such as palladium-catalyzed cross-couplings.[1] This guide offers a comprehensive examination of the compound's properties, a detailed and validated synthesis protocol, an exploration of its core reactivity, and essential safety guidelines for its handling and use.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are the foundation of reproducible and successful experimentation. 4-Bromo-N,N-bis(trimethylsilyl)aniline is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures.[3][4] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5089-33-8 | [3][4][5] |

| Molecular Formula | C₁₂H₂₂BrNSi₂ | [5] |

| Molecular Weight | 316.38 g/mol | [3][4][5] |

| Appearance | Liquid | [3][4] |

| Boiling Point | 156-158 °C at 23 mmHg | [3][4] |

| Density | 1.121 g/mL at 25 °C | [3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4] |

| InChI Key | YJYMZGDBOMZWSR-UHFFFAOYSA-N | [3][5] |

| SMILES | C(C)N(c1ccc(Br)cc1)(C)C | [3][4] |

Spectroscopic Signature for Quality Control

Verification of reagent identity and purity is paramount. The following spectroscopic data serve as a reliable fingerprint for 4-Bromo-N,N-bis(trimethylsilyl)aniline.

-

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by two main signals. A sharp, intense singlet appears around 0.2-0.3 ppm, corresponding to the 18 equivalent protons of the two trimethylsilyl groups. The aromatic protons appear as a set of two doublets, typical of a 1,4-disubstituted benzene ring, between approximately 6.8 and 7.3 ppm.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show a strong signal for the methyl carbons of the TMS groups near 0-1 ppm. The aromatic carbons will appear in the 115-140 ppm region, with the carbon atom bonded to the bromine showing a characteristic signal.

-

IR (Infrared) Spectroscopy: Key absorptions include C-H stretching from the methyl and aromatic groups, Si-C stretching, and characteristic aromatic C=C bending frequencies. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) confirms the successful disilylation of the aniline nitrogen.

Note: Specific peak positions can vary slightly based on the solvent and instrument used. Researchers should consult reference spectra when available.[6]

Synthesis and Purification Protocol

The preparation of 4-Bromo-N,N-bis(trimethylsilyl)aniline is most commonly achieved by the direct silylation of 4-bromoaniline. This protocol is designed for high yield and purity, with explanations for each critical step.

Synthesis Workflow Diagram

Caption: Key reaction pathways for 4-Bromo-N,N-bis(trimethylsilyl)aniline.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding substituted biphenyl structures. [7]* Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, a cornerstone for synthesizing complex amines and pharmaceutical targets. [7]* Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures, essential in materials science and the synthesis of conjugated systems.

This reagent is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), hydrophilic porphyrin dimers for photodynamic therapy, and functionalized organometallic polymers. [1][3][8][9]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets. [3][4][5] Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [3][10]* First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [10] * Skin Contact: Immediately wash off with soap and plenty of water. [10] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [10] * Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [10]* Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Conclusion

4-Bromo-N,N-bis(trimethylsilyl)aniline is a strategically designed reagent that offers a powerful solution for the synthesis of complex aromatic compounds. By providing robust protection of the aniline nitrogen, it enables chemists to perform selective transformations at the aryl bromide position with high fidelity. Its utility in palladium-catalyzed cross-coupling reactions has cemented its role as a valuable building block in the development of novel pharmaceuticals, advanced polymers, and electronic materials. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its full synthetic potential.

References

- Vertex AI Search. Mastering Organic Synthesis: Key Reactions of 4-Bromo-N,N-bis(trimethylsilyl)aniline.

- Vertex AI Search. The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry.

- Sigma-Aldrich. 4-Bromo-N,N-bis(trimethylsilyl)aniline 97%.

- Vertex AI Search. 4-Bromo-N,N-bis(trimethylsilyl)aniline: A Key Intermediate for Advanced Organic Synthesis and OLED Materials.

- Sigma-Aldrich. 4-Bromo-N,N-bis(trimethylsilyl)aniline 97%.

- Vertex AI Search. High-Purity 4-Bromo-N,N-bis(trimethylsilyl)aniline Supplier: Synthesis, Properties, and Applications.

- PubChem. 4-Bromo-N,N-bis(trimethylsilyl)aniline.

- Benchchem. 4-Bromo-N,N-bis(trimethylsilyl)aniline.

- ChemicalBook. 4-BROMO-N,N-BIS(TRIMETHYLSILYL)ANILINE.

- Capot Chemical. MSDS of 4-BROMO-N,N-BIS(TRIMETHYLSILYL)ANILINE.

- ChemicalBook. 4-bromo-n,n-bis(trimethylsilyl)aniline(5089-33-8) 1 h nmr.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Bromo-N,N-bis(trimethylsilyl)aniline 97 5089-33-8 [sigmaaldrich.com]

- 5. 4-Bromo-N,N-bis(trimethylsilyl)aniline | C12H22BrNSi2 | CID 4092620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-BROMO-N,N-BIS(TRIMETHYLSILYL)ANILINE(5089-33-8) 1H NMR spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. capotchem.com [capotchem.com]

The Trimethylsilyl Group as a Transient Shield: An In-Depth Technical Guide to Aniline Protection

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is paramount. The nucleophilic nature of the amino group in anilines necessitates a temporary shield to prevent unwanted side reactions and ensure chemoselectivity. This technical guide provides a comprehensive exploration of the trimethylsilyl (TMS) group as a versatile and efficient protecting group for anilines. We will delve into the mechanistic underpinnings of N-silylation, provide field-proven experimental protocols for both protection and deprotection, and offer a comparative analysis against other common amine protecting groups. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of TMS protection in their synthetic strategies.

The Challenge of Aniline Reactivity: A Case for Protection

Anilines, characterized by an amino group directly attached to an aromatic ring, present a unique set of challenges in organic synthesis. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, which modulates its nucleophilicity and basicity compared to aliphatic amines. While this electronic interplay is key to the diverse reactivity of anilines, it also complicates synthetic transformations where the NH₂ group is not the intended reaction site.

Unprotected anilines can undergo a variety of undesired reactions, including:

-

N-Alkylation and N-Acylation: Competing reactions with electrophiles intended for other functional groups.

-

Oxidation: Susceptibility to oxidation, leading to complex product mixtures.

-

Interference with Organometallic Reagents: Reaction with Grignard reagents, organolithiums, and other strong bases.

-

Reduced Solubility: The polar N-H bonds can decrease solubility in nonpolar organic solvents.

To navigate these challenges, the temporary "masking" or protection of the aniline nitrogen is a critical strategic maneuver. An ideal protecting group for anilines should be:

-

Easy to introduce under mild conditions.

-

Stable to a wide range of reaction conditions.

-

Readily removed under specific and mild conditions that do not affect other functional groups (orthogonality).

-

Inexpensive and readily available.

The trimethylsilyl (TMS) group, -Si(CH₃)₃, has emerged as a powerful tool that fulfills many of these criteria, offering a transient yet robust shield for the aniline nitrogen.

The Trimethylsilyl Group: A Unique Protective Moiety

The utility of the TMS group stems from the distinct properties of the silicon-nitrogen (Si-N) bond. The silicon atom is less electronegative than carbon, and the Si-N bond is more polarized and longer than a C-N bond. This imparts a unique reactivity profile to N-silylated anilines.

Mechanism of N-Silylation

The protection of an aniline with a TMS group typically proceeds via a nucleophilic attack of the aniline nitrogen on the silicon atom of a silylating agent. The most common silylating agents for this purpose are trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS).

With Trimethylsilyl Chloride (TMSCl):

This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[1]

Diagram 1: Mechanism of Aniline Silylation with TMSCl

Caption: Nucleophilic attack of aniline on TMSCl, facilitated by a base.

With Hexamethyldisilazane (HMDS):

HMDS is a milder silylating agent that produces ammonia as the only byproduct, which can be easily removed from the reaction mixture.[2][3] This method often requires a catalyst, such as a small amount of TMSCl or an acid catalyst, to proceed at a reasonable rate.[4]

Diagram 2: Aniline Silylation with HMDS

Caption: Silylation of aniline using HMDS, yielding ammonia as a byproduct.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific aniline substrate and reaction scale.

Protocol 1: N-Silylation using TMSCl and Triethylamine

This is a robust and widely applicable method for the N-silylation of anilines.[1]

Materials:

-

Aniline (1.0 eq)

-

Trimethylsilyl chloride (TMSCl) (1.1 - 1.5 eq)

-

Triethylamine (Et₃N) (1.2 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline and anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Slowly add trimethylsilyl chloride to the reaction mixture. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-trimethylsilylaniline.

Diagram 3: Workflow for N-Silylation with TMSCl/Et₃N

Caption: Step-by-step workflow for the N-silylation of aniline using TMSCl.

Protocol 2: N-Silylation using Hexamethyldisilazane (HMDS)

This method is advantageous when a milder, non-acidic silylating agent is required.[2][5]

Materials:

-

Aniline (1.0 eq)

-

Hexamethyldisilazane (HMDS) (0.6 - 1.5 eq)

-

Catalyst (e.g., a few drops of TMSCl, saccharin, or iodine)

-

Anhydrous toluene or acetonitrile (optional, can be run neat)

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, combine the aniline, HMDS, and catalyst.

-

Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-110 °C) and stir for 2-16 hours. The reaction can be monitored by observing the evolution of ammonia gas.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure. The product is often of sufficient purity for subsequent steps, or it can be purified by distillation under reduced pressure.

Troubleshooting N-Silylation:

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time, temperature, or amount of silylating agent. Consider a more potent catalyst for HMDS reactions. |

| Moisture in reagents/solvent | Ensure all reagents and solvents are anhydrous. Flame-dry glassware. | |

| Sterically hindered aniline | Use a more reactive silylating agent (e.g., TMSI) or higher temperatures.[6][7] | |

| Side Product Formation | O-silylation of other functional groups | Use milder conditions or a more chemoselective silylating agent. |

| Di-silylation | Use stoichiometric amounts of the silylating agent. |

Deprotection of N-TMS Anilines: A Gentle Unveiling

The facile cleavage of the Si-N bond is a key advantage of using TMS as a protecting group. Deprotection can typically be achieved under very mild conditions, ensuring the preservation of other sensitive functional groups.

Protocol 3: Mild Deprotection with Methanol

This is one of the simplest and mildest methods for the deprotection of N-TMS anilines.

Materials:

-

N-TMS aniline

-

Methanol

Procedure:

-

Dissolve the N-TMS aniline in methanol.

-

Stir the solution at room temperature for 30 minutes to a few hours.

-

Monitor the deprotection by TLC or GC-MS.

-

Upon completion, remove the methanol and the volatile methoxytrimethylsilane byproduct under reduced pressure to yield the deprotected aniline.

Other mild deprotection methods include treatment with water, dilute aqueous acid (e.g., HCl or acetic acid), or a fluoride source like tetrabutylammonium fluoride (TBAF).[8]

Comparative Analysis: TMS vs. Other Aniline Protecting Groups

The choice of a protecting group is highly dependent on the overall synthetic strategy. Here, we compare the TMS group with two other commonly used amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

| Protecting Group | Introduction | Stability | Deprotection | Orthogonality & Remarks |

| TMS | TMSCl, Et₃N; HMDS | Labile to acid and fluoride ions. | Mild acid, alcohol, water, fluoride ions. | Orthogonal to Boc and Cbz under their standard deprotection conditions.[9][10] TMS protection increases volatility, which can be advantageous for purification and analysis. |

| Boc | (Boc)₂O, base | Stable to base and hydrogenolysis. | Strong acid (e.g., TFA, HCl).[11][12] | Orthogonal to Cbz and TMS. Widely used in peptide synthesis. The strong acidic deprotection may not be suitable for acid-sensitive substrates.[13][14] |

| Cbz | Cbz-Cl, base | Stable to acid and base. | Catalytic hydrogenolysis (H₂, Pd/C).[11][15] | Orthogonal to Boc and TMS. The hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[16] |

Diagram 4: Orthogonality of TMS, Boc, and Cbz Protecting Groups

Caption: Orthogonal deprotection strategies for TMS, Boc, and Cbz protected anilines.

Applications in Drug Development and Organic Synthesis

The transient nature and mild deprotection conditions of the TMS group make it particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Valsartan Intermediate

Valsartan is an angiotensin II receptor antagonist used to treat high blood pressure.[17][18] In some synthetic routes, a TMS-protected aniline intermediate is utilized to facilitate a key carbon-carbon bond-forming reaction, such as a Suzuki or Negishi coupling.[19][20] The TMS group serves to temporarily deactivate the aniline nitrogen, preventing it from interfering with the palladium catalyst, and to enhance the solubility of the intermediate in organic solvents. Following the coupling reaction, the TMS group is easily removed during the workup or in a subsequent step.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies.[21][22] Many of these molecules feature complex aniline-based scaffolds. The use of TMS protection allows for the selective functionalization of the aniline ring or other parts of the molecule without interference from the amino group. For instance, in the synthesis of certain 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors, TMS protection can be employed to facilitate late-stage diversification of the molecule.[23][24][25]

Characterization of N-Silylated Anilines

Confirmation of successful N-silylation is crucial. This is typically achieved through spectroscopic methods.

NMR Spectroscopy

-

¹H NMR: The most prominent feature is the appearance of a singlet in the upfield region (typically δ 0.1 - 0.4 ppm) corresponding to the nine equivalent protons of the TMS group.[26][27] The N-H proton signal of the starting aniline will disappear, and the chemical shifts of the aromatic protons may experience slight changes.

-

¹³C NMR: A signal corresponding to the methyl carbons of the TMS group will appear at a characteristic chemical shift (around δ 0-2 ppm).[26]

FTIR Spectroscopy

The most significant change in the infrared spectrum upon N-silylation is the disappearance of the N-H stretching vibrations of the primary aniline (typically two bands in the 3300-3500 cm⁻¹ region).[28][29] A new, strong Si-N stretching band may be observed in the 900-950 cm⁻¹ region.[30]

Conclusion

The trimethylsilyl group offers a compelling combination of ease of introduction, mild deprotection, and orthogonality, making it an invaluable tool for the protection of anilines in modern organic synthesis. Its ability to transiently shield the reactive amino group allows for a broader range of chemical transformations to be performed on aniline-containing molecules, facilitating the efficient synthesis of complex targets in drug discovery and materials science. By understanding the underlying principles and employing robust experimental protocols, researchers can effectively harness the power of TMS protection to streamline their synthetic endeavors and unlock new avenues for molecular innovation.

References

- Assessing the Orthogonality of the N-Trimethylsilyl Sulfonamide Protecting Group: A Compar

- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. (2025). Benchchem.

- A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. (2025). Benchchem.

- A simple and efficient synthesis of the valsartan. (2008).

- N-Silylation of amines and amino acid esters under neutral conditions employing TMS-Cl in the presence of zinc dust. (2005). CORE.

- Synthesis of Valsartan as drug for the treatment of hypertension. (2012).

- Studies on the hydrogen bonding of aniline's deriv

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform

- METHOD FOR SYNTHESIZING VALSARTAN. (2021). EPO.

- A short and efficient synthesis of valsartan via a Negishi reaction. (2010). PMC - NIH.

- IR: amines. (n.d.).

- silyl

- Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]-. (2018).

- New and Improved Synthesis of Valsartan. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2024). MDPI.

- The structural properties of poly(aniline)--analysis via FTIR spectroscopy. (2008). PubMed.

- Supporting Inform

- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PMC - NIH.

- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure.

- Protecting Groups for Amines: Carbam

- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). Benchchem.

- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. (n.d.). The Royal Society of Chemistry.

- Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. (2014).

- Trimethylsilylation of alcohols and phenols with HMDS-catalyzed [nano-MCM-41@(CH2)3-1-methylimidazole]Br3. (2023).

- Troubleshooting side reactions in the N-alkyl

- Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. (2021). Catalysis Science & Technology (RSC Publishing).

- Technical Support Center: N-Acylation of Hindered Anilines. (2025). Benchchem.

- General Silyl

- techniques for silylation. (n.d.).

- Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free and Neutral Conditions. (2011).

- Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbam

- Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (2014).

- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2021). MDPI.

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL

- A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis. (2025). Benchchem.

- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC - NIH.

- Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. (2014).

- Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c

- Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. (n.d.). OUCI.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. researchgate.net [researchgate.net]

- 4. General Silylation Procedures - Gelest [technical.gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Cbz-Protected Amino Groups [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]

- 20. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. rsc.org [rsc.org]

- 27. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. orgchemboulder.com [orgchemboulder.com]

- 30. gelest.com [gelest.com]

Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline as an N-protected aryl reagent

An In-Depth Technical Guide to 4-Bromo-N,N-bis(trimethylsilyl)aniline: A Versatile N-Protected Aryl Reagent

Abstract

4-Bromo-N,N-bis(trimethylsilyl)aniline, identified by CAS number 5089-33-8, is a highly versatile organosilicon compound that has emerged as a pivotal reagent in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a stable N-protected aniline and a reactive aryl bromide, provides a dual functionality that is invaluable for the construction of complex molecular frameworks. The bulky trimethylsilyl (TMS) groups effectively shield the nitrogen atom, preventing unwanted side reactions, while the carbon-bromine bond serves as a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this reagent, with a focus on its role in C-N and C-C bond formation. Detailed experimental protocols, mechanistic insights, and safety considerations are presented for researchers, chemists, and professionals in the fields of drug development and materials science.

Introduction: The Strategic Advantage of Silyl Protection

The strategic use of protecting groups is a cornerstone of multi-step organic synthesis, enabling chemists to mask a reactive functional group to perform transformations elsewhere in the molecule.[3] The protection of the amino group in anilines has been a persistent challenge. 4-Bromo-N,N-bis(trimethylsilyl)aniline provides an elegant solution, belonging to the class of organosilicon compounds that contain robust carbon-silicon bonds.[3]

The two trimethylsilyl (TMS) groups attached to the nitrogen atom are the defining feature of this reagent.[3] These bulky, chemically inert groups serve several critical functions:

-

Steric Shielding: They physically block the nitrogen atom, preventing its participation in undesired nucleophilic or basic reactions.[3]

-

Enhanced Solubility: The lipophilic nature of the TMS groups increases the reagent's solubility in common organic solvents.[2]

-

Stability and Facile Cleavage: The N-Si bonds are stable under a wide range of reaction conditions, yet they can be easily cleaved under mild acidic or fluoride-mediated conditions to regenerate the primary amine functionality post-transformation.[1]

This combination of a stable protecting group and a reactive aryl bromide moiety makes 4-Bromo-N,N-bis(trimethylsilyl)aniline an ideal substrate for building complex aniline derivatives.[1]

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties of 4-Bromo-N,N-bis(trimethylsilyl)aniline is provided below.

| Property | Value | Reference |

| CAS Number | 5089-33-8 | [4] |

| Molecular Formula | C₁₂H₂₂BrNSi₂ | [5][6] |

| Molecular Weight | 316.38 g/mol | [5] |

| Appearance | Liquid | |

| Boiling Point | 156-158 °C at 23 mmHg | [4] |

| Density | 1.121 g/mL at 25 °C | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| SMILES | C(C)N(c1ccc(Br)cc1)(C)C | [5] |

| InChI Key | YJYMZGDBOMZWSR-UHFFFAOYSA-N | [5] |

Characterization is typically confirmed using standard spectroscopic methods. The ¹H NMR spectrum shows characteristic signals for the trimethylsilyl protons and the aromatic protons.[7] Further confirmation is obtained through ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.[7]

Synthesis and Purification

The synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline typically starts from p-bromoaniline. A common and direct one-pot method involves the deprotonation of p-bromoaniline followed by silylation.[3]

Detailed Experimental Protocol: One-Pot Synthesis

This protocol describes the direct silylation of p-bromoaniline.

Materials:

-

p-Bromoaniline

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-bromoaniline (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. A color change is typically observed.

-

Silylation: After stirring for 1 hour at -78 °C, add chlorotrimethylsilane (2.5 eq) dropwise.

-

Warm-up and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 4-Bromo-N,N-bis(trimethylsilyl)aniline as a liquid.

Core Application: A Versatile Reagent in Cross-Coupling Reactions

The primary utility of 4-Bromo-N,N-bis(trimethylsilyl)aniline lies in its role as a substrate for palladium-catalyzed cross-coupling reactions.[1][3] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[8]

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds.[1] In this context, the N-silylated bromoaniline can be coupled with another amine. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[3] The N-silyl groups remain intact during this process, allowing for the synthesis of complex diarylamines after a final deprotection step.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an aryl halide with an organoboron compound.[1] 4-Bromo-N,N-bis(trimethylsilyl)aniline is an excellent substrate for this reaction, enabling the synthesis of biphenyl derivatives and other complex structures.[1]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-N,N-bis(trimethylsilyl)aniline (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

Setup: To a Schlenk flask, add 4-Bromo-N,N-bis(trimethylsilyl)aniline, the arylboronic acid, the base, and the palladium catalyst.

-

Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Grignard Reagent Formation

The aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal.[3] This creates a potent nucleophile, 4-(magnesiobromo)-N,N-bis(trimethylsilyl)aniline, which can react with various electrophiles (aldehydes, ketones, esters) to form new C-C bonds.[3]

Deprotection of the N-Silyl Groups

A key advantage of using the bis(trimethylsilyl) group is the ease with which it can be removed to unveil the primary aniline.[1] This is typically the final step after modifications to the aromatic ring have been completed.

Protocol: Desilylation with Mild Acid

Materials:

-

N-Silylated aniline derivative

-

Methanol or Ethanol

-

Dilute Hydrochloric Acid (HCl, e.g., 1M)

Procedure:

-

Dissolution: Dissolve the silylated compound in methanol or ethanol.

-

Acidification: Add a few drops of dilute HCl to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry, and concentrate to yield the deprotected aniline.

Alternatively, a source of fluoride ions, such as Tetra-n-butylammonium fluoride (TBAF), can be used for desilylation, especially for sensitive substrates.[1]

Applications in Materials Science and Drug Discovery

The versatility of 4-Bromo-N,N-bis(trimethylsilyl)aniline has made it a valuable intermediate in several advanced applications:

-

OLED Materials: It serves as a crucial building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where precise molecular structures are needed to achieve desired electronic properties.[2][9]

-

Pharmaceutical Intermediates: The ability to construct complex aniline derivatives is fundamental in drug discovery, and this reagent provides a reliable pathway to novel therapeutic agents.[2]

-

Advanced Polymers: It is used in the synthesis of functionalized organometallic polymers, such as poly(ferrocenylsilane), and silicon-containing poly(imido-amides) (PIAs).[4]

-

Specialty Chemicals: The reagent is employed in the synthesis of hydrophilic conjugated porphyrin dimers for photodynamic therapy and various borylanilines.[4]

Safety and Handling

4-Bromo-N,N-bis(trimethylsilyl)aniline is an organosilicon compound and should be handled with appropriate care.[10]

Hazard Information:

-

GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Signal Word: Warning.[5]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] Use in a well-ventilated area or a chemical fume hood. If inhalation risk is high, a respirator may be necessary.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10] Keep the container tightly closed.

-

Handling: Handle carefully to avoid spills and splashes.[10] Avoid ingestion and inhalation.[10]

-

Disposal: Dispose of waste according to local, state, and federal regulations.[10]

Conclusion

4-Bromo-N,N-bis(trimethylsilyl)aniline stands out as a powerful and versatile N-protected aryl reagent. Its dual functionality allows for the selective modification of the aromatic ring via a wide range of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. The stability of the N-silyl protecting groups, combined with their facile removal, provides a robust strategy for the synthesis of complex anilines. Its proven utility in the development of pharmaceuticals, advanced polymers, and electronic materials ensures its continued importance in both academic and industrial research.

References

- 4-Bromo-N,N-bis(trimethylsilyl)aniline | 5089-33-8 | Benchchem. (URL: )

- Mastering Organic Synthesis: Key Reactions of 4-Bromo-N,N-bis(trimethylsilyl)aniline. (URL: )

- Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (URL: )

- 4-Bromo-N,N-bis(trimethylsilyl)aniline 97 5089-33-8 - Sigma-Aldrich. (URL: )

- 4-BROMO-N,N-BIS(TRIMETHYLSILYL)ANILINE | 5089-33-8 - ChemicalBook. (URL: )

- 4-Bromo-N,N-bis(trimethylsilyl)aniline | C12H22BrNSi2 | CID 4092620 - PubChem. (URL: )

- 4-Bromo-N,N-bis(trimethylsilyl)

- 4-bromo-n,n-bis(trimethylsilyl)aniline(5089-33-8) 1 h nmr - ChemicalBook. (URL: )

- The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry. (URL: )

- 4-Bromo-N,N-bis(trimethylsilyl)aniline | CAS 5089-33-8 | SCBT - Santa Cruz Biotechnology. (URL: )

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-BROMO-N,N-BIS(TRIMETHYLSILYL)ANILINE | 5089-33-8 [chemicalbook.com]

- 5. 4-Bromo-N,N-bis(trimethylsilyl)aniline | C12H22BrNSi2 | CID 4092620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-BROMO-N,N-BIS(TRIMETHYLSILYL)ANILINE(5089-33-8) 1H NMR spectrum [chemicalbook.com]

- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

Key features of N,N-bis(trimethylsilyl)anilines in synthesis

An In-Depth Technical Guide to N,N-bis(trimethylsilyl)anilines in Synthesis

Abstract

N,N-bis(trimethylsilyl)anilines are a versatile and powerful class of reagents in modern organic synthesis. The presence of two trimethylsilyl (TMS) groups on the nitrogen atom imparts unique reactivity and handling characteristics that are highly advantageous for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the synthesis, key features, and strategic applications of these compounds, offering field-proven insights and detailed experimental protocols to enable their effective utilization in complex molecular construction. We will delve into their role as protecting groups, their utility in directed ortho-lithiation, and their application in various cross-coupling reactions, underscoring the causality behind experimental choices and providing a framework for their successful implementation.

Introduction: The Strategic Advantage of Silylation in Aniline Chemistry

Anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the reactivity of the amine functionality can often complicate synthetic sequences. The introduction of one or more trimethylsilyl (TMS) groups, a process known as silylation, is a cornerstone strategy to modulate this reactivity.[3] N,N-bis(trimethylsilyl)anilines, in particular, offer a robust solution for protecting the aniline nitrogen, preventing its interference in reactions targeting other parts of the molecule.[4][5]

The two bulky and chemically resilient TMS groups serve to sterically hinder and electronically deactivate the nitrogen atom, rendering it non-nucleophilic and non-basic under many reaction conditions.[4] This protection is crucial for enabling selective transformations, such as metal-catalyzed cross-coupling reactions at a halogenated position on the aromatic ring.[1] Furthermore, the lipophilic nature of the TMS groups enhances the solubility of the aniline derivative in common organic solvents, facilitating homogeneous reaction conditions and simplifying purification processes.[4] A key feature of this protecting group strategy is the facile and often quantitative removal of the TMS groups under mild conditions, allowing for the timely unmasking of the free amine for subsequent synthetic steps.[1][5]

This guide will explore the synthesis of N,N-bis(trimethylsilyl)anilines and then delve into their key applications, providing both the theoretical underpinnings and practical, step-by-step protocols.

Synthesis of N,N-bis(trimethylsilyl)anilines

The preparation of N,N-bis(trimethylsilyl)anilines is typically straightforward and can be achieved through several reliable methods. The choice of method often depends on the starting aniline and the desired scale of the reaction.

Direct Silylation with Trimethylsilyl Halides

A common and direct approach involves the reaction of the parent aniline with a trimethylsilyl halide, most frequently trimethylsilyl chloride (TMSCl), in the presence of a base.

Experimental Protocol: Synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline

This one-pot synthesis method allows for the direct formation of the N,N-bis(trimethylsilyl) derivative from p-bromoaniline.[5]

-

To a solution of p-bromoaniline (1 equivalent) in anhydrous tetrahydrofuran (THF), cool the mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi) (2.2 equivalents) to the solution while maintaining the temperature at -78 °C. This facilitates the deprotonation of the amine.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

-

Slowly add chlorotrimethylsilane (TMSCl) (2.5 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 4-bromo-N,N-bis(trimethylsilyl)aniline as a liquid.[6][7]

Silylation using other Silylating Agents

Alternative silylating agents can also be employed. For instance, tris(trimethylsilyl)amine can serve as a silylating agent for the synthesis of N-silylated compounds.[5] This reaction involves the transfer of a trimethylsilyl group from the reagent to the aniline nitrogen, likely proceeding through a nucleophilic attack of the aniline nitrogen on a silicon atom of the tris(trimethylsilyl)amine.[5]

Key Features and Reactivity

The synthetic utility of N,N-bis(trimethylsilyl)anilines stems from a combination of their protective nature and their ability to direct reactivity on the aromatic ring.

A Robust Protecting Group

As previously mentioned, the primary role of the bis(trimethylsilyl)amino group is to protect the nitrogen atom. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without interference from the amine.

Deprotection Strategies

A crucial aspect of any protecting group is its ease of removal. The N-Si bonds in N,N-bis(trimethylsilyl)anilines can be readily cleaved under mild conditions.[5]

-

Acidic Conditions: Mild acidic conditions, such as treatment with dilute hydrochloric acid or acetic acid, can effectively cleave the N-Si bonds to regenerate the primary aniline.[5]

-

Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF) are also highly effective for desilylation.[1]

Directed ortho-Lithiation

The N,N-bis(trimethylsilyl)amino group can act as a powerful directing group in ortho-lithiation reactions.[8] This allows for the selective functionalization of the aromatic ring at the position adjacent to the silylated amine.

Caption: Workflow for directed ortho-lithiation.

The reaction proceeds by treatment of the N,N-bis(trimethylsilyl)aniline with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Experimental Protocol: ortho-Bromination of N,N-bis(trimethylsilyl)aniline

-

In a flame-dried flask under an inert atmosphere, dissolve N,N-bis(trimethylsilyl)aniline (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add sec-butyllithium (1.1 equivalents) and TMEDA (1.1 equivalents).

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 equivalents) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product can then be subjected to a standard desilylation protocol to yield 2-bromoaniline.

Participation in Cross-Coupling Reactions

N,N-bis(trimethylsilyl)anilines, particularly those bearing a halogen substituent on the aromatic ring, are excellent substrates for various palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling

This reaction enables the formation of new carbon-carbon bonds by coupling the aryl halide with an organoboron compound.[1]

Buchwald-Hartwig Amination

This powerful reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl halide with a wide range of amines.[1]

Hiyama Coupling

The Hiyama coupling involves the palladium-catalyzed reaction of organosilanes with organic halides. While less common for aniline derivatives, it represents another potential avenue for C-C bond formation.[9]

Caption: Cross-coupling reactions of silylated anilines.

Applications in Complex Molecule Synthesis

The unique reactivity profile of N,N-bis(trimethylsilyl)anilines makes them valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Synthesis

In medicinal chemistry, these compounds serve as key building blocks for the synthesis of a variety of therapeutic agents.[2][10] For example, 4-bromo-N,N-bis(trimethylsilyl)aniline is used in the synthesis of hydrophilic conjugated porphyrin dimers for photodynamic therapy.[7][11] The silylated aniline allows for precise modification at the bromine position before deprotection and subsequent elaboration.[10]

Materials Science

N,N-bis(trimethylsilyl)anilines are also employed in the synthesis of advanced materials. They are used as precursors for functionalized organometallic polymers like poly(ferrocenylsilane) and in the preparation of borylanilines and silicon-containing oligomeric poly(imido-amides).[7][11]

Handling and Safety Considerations

N,N-bis(trimethylsilyl)anilines, like many organosilicon compounds, require careful handling. They are generally combustible liquids and can cause skin, eye, and respiratory irritation.[6][12][13] It is essential to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][12] For disposal, it is recommended to consult a licensed professional waste disposal service.[12]

| Property | Value | Reference |

| Molecular Formula | C12H22BrNSi2 | [13] |

| Molecular Weight | 316.38 g/mol | [13] |

| Boiling Point | 156-158 °C/23 mmHg | [6][7] |

| Density | 1.121 g/mL at 25 °C | [6][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

Table 1: Physical and Chemical Properties of 4-Bromo-N,N-bis(trimethylsilyl)aniline.

Conclusion

N,N-bis(trimethylsilyl)anilines are indispensable tools in the arsenal of the modern synthetic chemist. Their ability to serve as robust protecting groups, coupled with their utility in directing ortho-lithiation and participating in a variety of cross-coupling reactions, provides a powerful platform for the construction of complex and valuable molecules. By understanding the principles behind their synthesis and reactivity, and by following established protocols, researchers can effectively leverage these versatile reagents to advance their synthetic endeavors in drug discovery, materials science, and beyond.

References

- Vertex AI Search. (n.d.). Mastering Organic Synthesis: Key Reactions of 4-Bromo-N,N-bis(trimethylsilyl)aniline.

- Vertex AI Search. (n.d.). The Chemistry of Silicon: Applications of Trimethylsilyl Groups in Synthesis.

- National Institutes of Health. (n.d.). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent.

- Benchchem. (n.d.). 4-Bromo-N,N-bis(trimethylsilyl)aniline | 5089-33-8.

- Capot Chemical. (2025-12-21). MSDS of 4-BROMO-N,N-BIS(TRIMETHYLSILYL)ANILINE.

- PubChem. (n.d.). 4-Bromo-N,N-bis(trimethylsilyl)aniline | C12H22BrNSi2 | CID 4092620.

- ResearchGate. (n.d.). Consecutive C(sp³)−H/C(sp²)

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Bromo-N,N-bis(trimethylsilyl)aniline 97 5089-33-8.

- ChemicalBook. (2025-09-05). 4-BROMO-N,N-BIS(TRIMETHYLSILYL)ANILINE | 5089-33-8.

- Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Journal of Organic Chemistry.

- Wikipedia. (n.d.).

- Fisher Scientific. (2025-12-19).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Intermediate: 4-Bromo-N,N-bis(trimethylsilyl)aniline in Pharma Synthesis.

- Sigma-Aldrich. (n.d.). 4-Bromo-N,N-bis(trimethylsilyl)aniline 97 5089-33-8.

- National Institutes of Health. (n.d.). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether.

- ResearchGate. (n.d.). Effect of bis(trimethylsilyl)aniline as additive.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Wikipedia. (n.d.).

- ACS Publications. (n.d.).

- Echemi. (n.d.). 3-CHLORO-NN-BIS(TRIMETHYLSILYL)

- SpectraBase. (n.d.). 4-Bromo-N,N-bis(3-trimethylsilylprop-2-ynyl)aniline - Optional[MS (GC)].

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-N,N-bis(trimethylsilyl)aniline | CAS 5089-33-8.

- ResearchGate. (n.d.).

- PubMed Central. (2023-11-13).

- National Institutes of Health. (n.d.).

- Semantic Scholar. (n.d.).

- ACS Publications. (n.d.).

- Andrew G Myers Research Group. (n.d.).

- Organic Chemistry Portal. (n.d.). Hiyama Coupling.

- Lithium Link. (2003). Directed (ortho)

- National Institutes of Health. (n.d.).

- University of B

- National Institutes of Health. (n.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles.

- ResearchGate. (2008-03-17). Synthesis and Application of Some Dianilinosilanes, Bis (Trimethylsilyl) Phenylenediamines and Dialkyl Benzo-1,3,2-Diazasilolines as Antioxidants.

- PubChem. (n.d.). 2-trimethyl-silyl-N,N-bis(trimethylsilyl)aniline | C15H31NSi3 | CID 129765424.

- Echemi. (2024-02-05).

- RSC Publishing. (n.d.).

- ChemistryViews. (2016-12-27).

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromo-N,N-bis(trimethylsilyl)aniline 97 5089-33-8 [sigmaaldrich.com]

- 7. 4-Bromo-N,N-bis(trimethylsilyl)aniline 97 5089-33-8 [sigmaaldrich.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. Hiyama Coupling [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. 4-BROMO-N,N-BIS(TRIMETHYLSILYL)ANILINE | 5089-33-8 [chemicalbook.com]

- 12. capotchem.com [capotchem.com]

- 13. 4-Bromo-N,N-bis(trimethylsilyl)aniline | C12H22BrNSi2 | CID 4092620 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of N-Silyl Protective Groups

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the selection of an appropriate protecting group is a critical decision that can dictate the success of a synthetic route. Among the arsenal of protecting groups, silyl agents are indispensable for their versatility in masking reactive functional groups like alcohols and amines. While the behavior of O-silyl ethers is extensively documented, N-silyl groups present a unique set of stability characteristics that are often nuanced and substrate-dependent. This guide provides an in-depth exploration of the core principles governing the stability of N-silyl protective groups, offering field-proven insights to navigate their application and cleavage with precision.

The Fundamental Dichotomy: Understanding N-Si vs. O-Si Bond Stability

The utility of any protecting group hinges on its ability to be selectively introduced and removed under conditions that leave the parent molecule intact. The stability of silyl groups is fundamentally governed by the nature of the silicon-heteroatom bond. The Si-N bond is inherently more labile to hydrolysis than the corresponding Si-O bond. This difference is rooted in several factors:

-

Bond Polarity and Strength: The carbon-silicon bond is polarized towards the more electronegative carbon atom.[1] In contrast, the Si-O bond is one of the strongest single bonds in chemistry, largely due to the significant difference in electronegativity between silicon (1.90) and oxygen (3.44), which imparts substantial ionic character. The Si-N bond, with nitrogen's electronegativity (3.04), falls in between, resulting in a bond that is strong yet more susceptible to cleavage than a Si-O bond.

-

Nucleophilic Attack: The silicon atom in silyl groups possesses vacant, low-lying d-orbitals, making it susceptible to nucleophilic attack. This can lead to the formation of a pentacoordinate intermediate, which is a key step in the cleavage mechanism.[2][3] The greater polarization of the Si-O bond makes the silicon atom more electrophilic and thus seemingly more prone to attack. However, the overall stability is a complex interplay of bond strength and the facility of the cleavage mechanism.

-

Hydrolytic Cleavage: N-silylamines exhibit a notable characteristic: facile hydrolytic cleavage of the Si-N bond, which is often advantageous for revealing the free amine product upon reaction completion.[4][5][6] This inherent instability towards water and protic solvents is a defining feature that distinguishes N-silyl from O-silyl groups.

This inherent lability means that N-silyl groups are generally considered more temporary protecting groups compared to their O-silyl counterparts, a crucial factor in synthetic planning.

A Comparative Analysis of Common N-Silyl Groups: The Role of Steric Hindrance

The stability of an N-silyl group is profoundly influenced by the steric bulk of the substituents on the silicon atom.[7] This steric hindrance impedes the approach of nucleophiles or protons, thereby enhancing the group's robustness.[8] The choice of silyl group allows a chemist to tune the stability to match the demands of a synthetic sequence.

| Silyl Group | Acronym | Relative Stability | Typical Cleavage Conditions |

| Trimethylsilyl | TMS | Very Labile | Hydrolyzes upon aqueous workup; mild acidic or basic conditions.[9] |

| Triethylsilyl | TES | Labile | More stable than TMS, but still cleaved by mild acid (e.g., PPTS) and fluoride.[10] |

| tert-Butyldimethylsilyl | TBDMS / TBS | Robust | Stable to aqueous workup and a wide range of non-acidic/non-fluoride conditions.[9][11] Cleaved by strong acid or fluoride sources (e.g., TBAF, HF). |

| Triisopropylsilyl | TIPS | Very Robust | Significantly more stable than TBDMS due to greater steric bulk.[9] Requires stronger acidic conditions or fluoride for cleavage. |

| tert-Butyldiphenylsilyl | TBDPS | Exceptionally Robust | Highly resistant to acidic cleavage; typically removed with fluoride.[9] Its stability approaches that of a permanent protecting group in many contexts. |

Expert Insight: The significant leap in stability from TMS to TBDMS is a cornerstone of modern protecting group strategy. While N-TMS groups are often too labile for multi-step synthesis, N-TBDMS provides a reliable balance of stability and cleavability, making it a workhorse for amine protection.

The Mechanism of Deprotection: A Focus on Fluoride-Mediated Cleavage

The most common and selective method for cleaving silyl groups, particularly the more robust ones, is through the use of a fluoride ion source.[12] Tetrabutylammonium fluoride (TBAF) is the most frequently used reagent due to its excellent solubility in organic solvents like tetrahydrofuran (THF).[13][14]

The mechanism proceeds via nucleophilic attack of the fluoride ion on the silicon atom.[2][3] This is highly effective due to the formation of the exceptionally strong Si-F bond, which acts as the thermodynamic driving force for the reaction.[15] The process involves the formation of a transient pentacoordinate silicon intermediate, which then collapses to release the deprotected amine and the corresponding fluorosilane.[3]

Figure 1: General mechanism of fluoride-mediated N-silyl group deprotection.

Trustworthiness through Self-Validation: The efficacy of fluoride deprotection is exceptionally reliable. However, the basicity of commercial TBAF solutions (which often contain trace hydroxides) can be detrimental to base-sensitive substrates.[16] A self-validating protocol involves buffering the TBAF solution with a mild acid, such as acetic acid, to neutralize basic impurities without significantly impeding the fluoride's nucleophilicity.[17]

Orthogonal Deprotection Strategies in Drug Development

In the synthesis of complex molecules like pharmaceuticals, it is common to have multiple functional groups protected with different silyl groups. The ability to deprotect one silyl group while leaving others intact is known as orthogonal protection, a critical strategy for synthetic efficiency.[18]

The stability hierarchy (TMS < TES < TBDMS < TIPS < TBDPS) allows for selective deprotection based on steric hindrance and reaction conditions.[2][19] For instance, a less hindered N-TMS group can be cleaved under mild aqueous acidic conditions that would not affect a more robust O-TBDPS group.

A common scenario involves the selective deprotection of an N-silyl group in the presence of an O-silyl group. Given the greater inherent lability of the N-Si bond, this is often achievable. Mild hydrolysis conditions can selectively cleave an N-TBDMS group while leaving an O-TBDMS group untouched, a differentiation that is difficult to achieve with fluoride-based reagents.

Figure 2: A logical workflow for the orthogonal deprotection of N-TBDMS in the presence of O-TIPS.

Key Experimental Protocols

The following protocols are provided as validated, representative procedures. Researchers should always adapt conditions based on the specific substrate and scale.

Protocol 1: General N-Silylation of a Primary Amine with TBDMS-Cl

This procedure details the protection of a primary amine using tert-butyldimethylsilyl chloride, a common and robust N-silylating agent.

-

Reagents:

-

Primary Amine (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)

-

Triethylamine (TEA) or Imidazole (2.2 equiv)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the primary amine (1.0 equiv) and TEA (2.2 equiv) in anhydrous DCM to a concentration of approximately 0.2 M under an inert atmosphere (Nitrogen or Argon).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add TBDMS-Cl (1.1 equiv) portion-wise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Standard Deprotection of an N-TBDMS Group using TBAF

This protocol describes the efficient removal of an N-TBDMS group using the standard fluoride source, TBAF.[16][17]

-

Reagents:

-

N-TBDMS protected amine (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the N-TBDMS protected amine (1.0 equiv) in anhydrous THF to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C in an ice bath under an inert atmosphere.

-

Add the 1.0 M TBAF solution in THF (1.2 equiv) dropwise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to partition the silyl byproducts.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Authoritative Insight: For base-sensitive substrates, a buffered deprotection is recommended. Prepare a solution of TBAF (1.2 equiv) and glacial acetic acid (1.2 equiv) in THF at 0°C, stir for 10 minutes, and then add this pre-buffered solution to the substrate.[17] Reaction times may be longer, but this often prevents degradation and improves yields.[16]

References

-

Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]

-

Rzepa, H. (2016, May 25). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 23). Organic Chemistry - TBAF Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

-

Verma, V., Koperniku, A., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 58(67), 9325-9340. Retrieved from [Link]

-

Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]

-

ChemSpider Synthetic Pages. (n.d.). Deprotection of a tert-butyldimethylsilyl ether. Retrieved from [Link]

-

Chemistry Help Center. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube. Retrieved from [Link]

-

Heravi, M. M., et al. (n.d.). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]

-

ResearchGate. (2017, March 21). Are trimethylsilyl protected alkynes stable towards acids and bases?. Retrieved from [Link]

-

Gelest. (n.d.). Silicon-Based Protecting Agents. Technical Library. Retrieved from [Link]

-

Oxford Academic. (n.d.). [PDF]. Retrieved from [Link]

-

ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]

-

Reddit. (2017, June 27). Silyl protecting group lability. r/chemistry. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]

-

University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

-

ResearchGate. (2025). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. Retrieved from [Link]

-

SciSpace. (n.d.). Relative Stability of Multiple Bonds to Silicon: An ab Initio Study of C2SiH4 Isomers. Retrieved from [Link]

-

Wikipedia. (n.d.). Organosilicon chemistry. Retrieved from [Link]

-

American Chemical Society. (n.d.). Organosilicon Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Reactivity of silane(s) and silanols. Silanols are most stable at.... Retrieved from [Link]

Sources

- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. N-Silylamines in catalysis: synthesis and reactivity. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. fiveable.me [fiveable.me]

- 13. orgsyn.org [orgsyn.org]

- 14. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. benchchem.com [benchchem.com]

- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 19. echemi.com [echemi.com]

A Comprehensive Technical Guide to 4-Bromo-N,N-bis(trimethylsilyl)aniline: Synthesis, Properties, and Applications

Introduction: Unveiling a Key Synthetic Building Block

4-Bromo-N,N-bis(trimethylsilyl)aniline is a specialized organosilicon compound that has emerged as a pivotal intermediate in a variety of synthetic applications, ranging from the development of advanced materials to the construction of complex pharmaceutical agents.[1] Its unique molecular architecture, featuring a brominated phenyl ring and a nitrogen atom protected by two bulky trimethylsilyl (TMS) groups, offers a distinct combination of reactivity and stability. The TMS groups serve as effective protecting agents for the aniline nitrogen, enhancing the compound's solubility in organic solvents and preventing unwanted side reactions.[2] This strategic protection allows for selective chemical transformations to be performed at the bromine-substituted carbon atom on the aromatic ring, which is a prime site for cross-coupling reactions.[3] This guide provides a comprehensive overview of this valuable synthetic tool, from its fundamental properties to its practical applications.

Nomenclature and Identification

For clarity and precise communication in a research and development setting, a thorough understanding of the various synonyms and identifiers for 4-Bromo-N,N-bis(trimethylsilyl)aniline is essential.

| Identifier Type | Identifier | Source |

| CAS Number | 5089-33-8 | [4] |

| Molecular Formula | C₁₂H₂₂BrNSi₂ | [4] |

| Molecular Weight | 316.38 g/mol | [5] |

| IUPAC Name | 4-bromo-N,N-bis(trimethylsilyl)aniline | [6] |

| InChI | InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 | [6] |

| InChIKey | YJYMZGDBOMZWSR-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C(C)N(C1=CC=C(C=C1)Br)(C)C | [6] |

A comprehensive list of depositor-supplied synonyms further illustrates the varied nomenclature for this compound:

-

N-(4-Bromophenyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine[6]

-

4-Bromo-N,N-bistrimethylsilylaniline[6]

-

N,N-bis(trimethylsilyl)-4-bromoaniline[6]

-

p-Bromo-N,N-bis(trimethylsilyl)aniline[6]

-

Silanamine, N-(4-bromophenyl)-1,1,1-trimethyl-N-(trimethylsilyl)-[6]

Synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline: A Detailed Experimental Protocol

The synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline is most commonly achieved through the direct silylation of 4-bromoaniline. The trimethylsilyl groups protect the amine functionality, rendering the molecule amenable to a wider range of subsequent reactions at the aryl bromide position.

Reaction Principle and Causality